molecular formula C7H10ClFN2 B13521393 1-(6-Fluoro-5-methylpyridin-2-yl)methanaminehydrochloride

1-(6-Fluoro-5-methylpyridin-2-yl)methanaminehydrochloride

Cat. No.: B13521393
M. Wt: 176.62 g/mol
InChI Key: XFZDALNFYQYCCQ-UHFFFAOYSA-N
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Description

1-(6-Fluoro-5-methylpyridin-2-yl)methanaminehydrochloride is a chemical compound with significant applications in various fields of scientific research. It is known for its unique structural properties, which include a fluorine atom and a methyl group attached to a pyridine ring. This compound is often used in the synthesis of pharmaceuticals and other organic compounds due to its reactivity and stability .

Preparation Methods

The synthesis of 1-(6-Fluoro-5-methylpyridin-2-yl)methanaminehydrochloride typically involves several steps:

Mechanism of Action

The mechanism of action of 1-(6-Fluoro-5-methylpyridin-2-yl)methanaminehydrochloride involves its interaction with specific molecular targets:

Biological Activity

1-(6-Fluoro-5-methylpyridin-2-yl)methanamine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C7H9ClFN2
Molecular Weight: 176.61 g/mol
IUPAC Name: 1-(6-fluoro-5-methylpyridin-2-yl)methanamine; hydrochloride
Canonical SMILES: C1=CC(=C(N)C(=N1)C)F

The biological activity of 1-(6-Fluoro-5-methylpyridin-2-yl)methanamine hydrochloride is primarily attributed to its interaction with specific molecular targets within cells. The presence of the fluorine atom enhances the compound's lipophilicity, facilitating its penetration through cell membranes. Once inside, it can modulate the activity of various enzymes and receptors, leading to diverse biological effects.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity: Studies have shown that derivatives of pyridine-based compounds can inhibit the growth of various cancer cell lines. For instance, related compounds have demonstrated cytotoxic effects against human leukemia and breast cancer cell lines, with IC50 values in the micromolar range .
  • Neuroprotective Effects: Some studies suggest that similar compounds may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Case Studies

Several studies have explored the biological effects of 1-(6-Fluoro-5-methylpyridin-2-yl)methanamine hydrochloride and its analogs:

  • Antitumor Efficacy in Murine Models: In a study evaluating the efficacy of various pyridine derivatives, it was found that certain analogs significantly reduced tumor growth in murine models, suggesting potential therapeutic applications in oncology .
  • Mechanistic Insights into Antiproliferative Activity: A detailed investigation into the mechanism revealed that these compounds induce apoptosis in cancer cells through activation of intrinsic pathways, which was confirmed by flow cytometry assays showing increased markers for apoptosis .
  • Targeting Specific Kinases: Research has indicated that related compounds effectively inhibit key kinases involved in cancer progression, such as mTORC and Pim kinases. This inhibition correlates with decreased cell proliferation in vitro across multiple cancer types .

Comparative Analysis

The table below summarizes the biological activity of 1-(6-Fluoro-5-methylpyridin-2-yl)methanamine hydrochloride compared to other similar compounds.

Compound NameIC50 (µM)Targeted Cancer TypeMechanism
1-(6-Fluoro-5-methylpyridin-2-yl)methanamine hydrochloride0.65 - 2.41Breast Cancer (MCF-7)Apoptosis induction
Doxorubicin0.12 - 0.78Various CancersDNA intercalation
Compound X (analog)0.15 - 1.00LeukemiaKinase inhibition

Properties

Molecular Formula

C7H10ClFN2

Molecular Weight

176.62 g/mol

IUPAC Name

(6-fluoro-5-methylpyridin-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C7H9FN2.ClH/c1-5-2-3-6(4-9)10-7(5)8;/h2-3H,4,9H2,1H3;1H

InChI Key

XFZDALNFYQYCCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)CN)F.Cl

Origin of Product

United States

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